N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is a complex organic compound that features a pyrrole and pyrimidine moiety
Mechanism of Action
Mode of Action
The compound interacts with its targets by binding to the active sites of these proteins, thereby inhibiting their function . This interaction results in the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, leading to the onset of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. The inhibition of FLT3, CDK2, CDK4, and CDK6 disrupts cell cycle progression and signal transduction pathways, leading to the suppression of cell proliferation and survival . Additionally, the compound’s effect on the phosphorylation of retinoblastoma protein, ERK, AKT, and STAT5 can impact various downstream effects, including cell cycle regulation, cell survival, and apoptosis .
Result of Action
The compound’s interaction with its targets and its impact on various biochemical pathways result in significant molecular and cellular effects. Most notably, the compound shows antiproliferative activities against certain cells, correlating with the suppression of several proteins and the onset of apoptosis . This indicates that the compound could potentially be effective in inhibiting the growth of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Coupling Reaction: The pyrrole and pyrimidine moieties are coupled using a palladium-catalyzed cross-coupling reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is unique due to its specific combination of pyrrole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h3-4,7-10,16H,2,5-6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMNJNZHLOIYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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